molecular formula C9H7KO2 B7798511 potassium;(E)-3-phenylprop-2-enoate

potassium;(E)-3-phenylprop-2-enoate

Cat. No.: B7798511
M. Wt: 186.25 g/mol
InChI Key: IWHVCHNCTHGORM-UHDJGPCESA-M
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Description

Potassium (E)-3-phenylprop-2-enoate, commonly known as potassium cinnamate, is an ionic salt derived from cinnamic acid. Its chemical formula is C₉H₇KO₂ (molecular weight: 186.249 g/mol), and it is assigned the CAS number 16089-48-8 . Structurally, it consists of a deprotonated (E)-cinnamate anion paired with a potassium cation. The compound is widely utilized as a food preservative, particularly in meat products, due to its antimicrobial properties . Its ionic nature enhances water solubility, distinguishing it from non-polar cinnamate esters.

Properties

IUPAC Name

potassium;(E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHVCHNCTHGORM-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium;(E)-3-phenylprop-2-enoate typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common method involves the reaction of specific precursor molecules under anhydrous conditions to prevent unwanted side reactions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound from reaction mixtures. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: potassium;(E)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

potassium;(E)-3-phenylprop-2-enoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, this compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways. In industry, it is used in the production of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of potassium;(E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Potassium Cinnamate in Food Preservation

Studies highlight its effectiveness against Listeria monocytogenes and E. coli in meat products at concentrations of 0.1–0.5% (w/w) . Its safety profile and lack of off-flavors make it preferable to benzoates or sorbates in certain applications.

Esters in Flavor and Fragrance

Ethyl cinnamate is a key component in artificial cinnamon and strawberry flavors due to its sweet, balsamic odor . Propyl and phenethyl derivatives are used in niche perfumery for their long-lasting floral notes .

Q & A

Q. Solution-state analysis :

  • NMR : 1^1H NMR (D2_2O) shows a downfield shift for the α,β-unsaturated protons (~6.5–7.5 ppm) and absence of ester peaks.
  • UV-Vis : The conjugated system exhibits strong absorption at ~260–280 nm, useful for quantification .

Q. Solid-state analysis :

  • XRD : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX determines bond lengths and angles.
  • FT-IR : Confirms carboxylate symmetric/asymmetric stretching (~1400–1600 cm1^{-1}) .

Advanced: How can SHELX programs resolve crystal structure ambiguities for this compound?

SHELXL refines crystal structures by optimizing parameters like thermal displacement and occupancy. For potassium (E)-3-phenylprop-2-enoate:

  • Hydrogen bonding : Use SHELXPRO to model H-bond networks (e.g., K+^+···O interactions).
  • Disorder handling : Apply restraints to overlapping atoms (e.g., phenyl ring disorder).
  • Validation : Check using CIF files and tools like PLATON to ensure ADPs (Atomic Displacement Parameters) are within acceptable ranges .

Advanced: What enzymatic pathways interact with (E)-3-phenylprop-2-enoate derivatives?

The enzyme 3-phenylpropanoate dioxygenase (EC 1.14.12.19) catalyzes the oxidation of (E)-3-phenylprop-2-enoate to (2E)-3-(2,3-dihydroxyphenyl)prop-2-enoate, requiring NADH and O2_2 . This reaction is critical in biodegradation studies. Researchers should monitor reaction progress via HPLC or LC-MS and confirm regioselectivity using isotopic labeling.

Advanced: How do hydrogen-bonding patterns influence the material properties of this compound?

Graph set analysis (e.g., Etter’s rules ) reveals motifs like R22_2^2(8) rings formed via K+^+···O and O-H···O interactions. These patterns affect:

  • Solubility : Strong ionic interactions reduce solubility in non-polar solvents.
  • Thermal stability : Dense H-bond networks increase melting points.
  • Crystallinity : Use Mercury or OLEX2 to visualize packing diagrams and predict mechanical properties .

Methodological: How to address contradictions in reported crystallographic data?

Discrepancies in unit cell parameters or bond lengths may arise from:

  • Polymorphism : Screen crystallization conditions (solvent, temperature).
  • Data quality : Ensure high-resolution data (I/σ(I) > 2) and correct absorption corrections using SADABS .
  • Validation : Cross-validate with CSD (Cambridge Structural Database) entries and check for overfitting using Rfree_{free} .

Methodological: What computational tools predict reactivity of potassium (E)-3-phenylprop-2-enoate?

  • DFT calculations : Gaussian or ORCA can model electrophilic attack sites (e.g., α,β-unsaturated carbonyl reactivity).
  • Molecular docking : AutoDock Vina assesses interactions with enzymes like dioxygenases .
  • Solvent effects : Use COSMO-RS to predict solubility and reaction yields in different solvents .

Advanced: How does isotopic labeling aid in mechanistic studies of this compound?

  • 13^{13}C/2^{2}H labeling : Traces metabolic pathways in biodegradation assays .
  • Kinetic isotope effects (KIE) : Differentiate radical vs. polar mechanisms in oxidation reactions.
  • Synthesis : Prepare labeled derivatives via Claisen condensation with 13^{13}C-enriched reagents .

Basic: What safety protocols are essential when handling potassium (E)-3-phenylprop-2-enoate?

  • PPE : Gloves and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Storage : Keep in airtight containers away from acids (risk of CO2_2 release). Refer to ECHA guidelines for disposal .

Advanced: How to design a stability study for this compound under varying pH?

  • Experimental setup : Prepare buffers (pH 2–12) and incubate samples at 25–60°C.
  • Analytics : Monitor degradation via HPLC (retention time shifts) and quantify using calibration curves.
  • Kinetics : Fit data to Arrhenius or Eyring equations to predict shelf life .

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